5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
CAS No.: 1795190-72-5
Cat. No.: VC5889772
Molecular Formula: C15H11ClN2OS2
Molecular Weight: 334.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795190-72-5 |
|---|---|
| Molecular Formula | C15H11ClN2OS2 |
| Molecular Weight | 334.84 |
| IUPAC Name | 5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C15H11ClN2OS2/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19) |
| Standard InChI Key | WZGZCBGHKDESQM-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound features a thiophene-2-carboxamide backbone substituted with a chlorine atom at the 5-position and a pyridinylmethyl group at the nitrogen atom. The pyridine ring is further functionalized with a thiophen-3-yl moiety at its 5-position. This architecture combines electron-rich heterocycles (thiophene and pyridine) with a sulfonamide linker, creating a molecule with distinct electronic and steric properties.
The molecular formula is C₁₄H₁₁ClN₂O₂S₂, and the molecular weight is 370.88 g/mol. The SMILES notation (C1=CSC=C1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl) highlights the connectivity of the thiophene, pyridine, and sulfonamide groups, while the InChIKey (LZQLRFINLWBVLW-UHFFFAOYSA-N) provides a unique identifier for database searches.
Crystallographic and Conformational Insights
While crystallographic data for this specific compound are unavailable, analogous sulfonamide-bearing heterocycles exhibit planar configurations due to π-π stacking between aromatic rings. The chlorine atom at the 5-position of the thiophene ring likely induces steric hindrance, influencing binding interactions in biological systems .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves multi-step reactions:
-
Preparation of 5-chlorothiophene-2-carboxylic acid: A patent by CN103275061A describes the use of n-butyllithium to deprotonate 2-chlorothiophene at -30°C, followed by carboxylation with CO₂ to yield 5-chlorothiophene-2-carboxylic acid .
-
Formation of the sulfonamide linkage: The carboxylic acid is converted to a sulfonyl chloride intermediate, which reacts with 5-(thiophen-3-yl)pyridin-3-yl)methanamine to form the target compound.
Reaction Optimization
Key challenges include minimizing over-chlorination during thiophene functionalization and ensuring regioselectivity in the pyridine-thiophene coupling. The use of tetrahydrofuran (THF) as a solvent at low temperatures (-30°C) enhances reaction control, achieving yields >70% in model systems .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but computational models predict low aqueous solubility (LogP ≈ 3.2) due to the hydrophobic thiophene and pyridine rings. The compound is stable under inert conditions but may degrade in acidic or basic environments via sulfonamide hydrolysis .
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 370.88 g/mol | |
| LogP (Predicted) | 3.2 | |
| Melting Point | Not available | – |
| Solubility in Water | Low | |
| Stability | Sensitive to pH extremes |
Comparative Analysis with Analogous Compounds
Table 2: Comparison with Selected Sulfonamide Derivatives
| Compound Name | Target | IC₅₀ (nM) | Clinical Status |
|---|---|---|---|
| Pemigatinib (D0O6UY) | FGFR1 | 0.4 | Approved |
| 5-Chloro-N-...thiophene-2-carboxamide | FGFR1 (Predicted) | – | Preclinical |
| Intedanib (D09HNV) | VEGFR/FGFR | 13 | Approved |
Data sourced from TTD (Therapeutic Target Database) and DrugBank .
Challenges and Future Directions
Synthetic Scalability
Current methods require cryogenic conditions (-30°C), complicating large-scale production. Alternatives such as flow chemistry could improve efficiency by maintaining low temperatures continuously .
Biological Evaluation
Prioritize in vitro kinase profiling to identify primary targets, followed by xenograft studies to assess antitumor efficacy. The compound’s selectivity over related kinases (e.g., VEGFR) must be established to mitigate off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume